Physicochemical Profiling and Synthetic Utility of 2,2-Difluoro-N-phenylacetamide
Physicochemical Profiling and Synthetic Utility of 2,2-Difluoro-N-phenylacetamide
Executive Summary
In modern medicinal chemistry and agrochemical development, the gem-difluoroamide moiety serves as a highly robust bioisostere for ketones, esters, and standard amides. The incorporation of a
While 2,2-difluoro-N-phenylacetamide is the core structural scaffold, its direct synthesis and functionalization are overwhelmingly achieved through its α-halogenated precursor: 2-bromo-2,2-difluoro-N-phenylacetamide (CAS: 127427-45-6). This compound acts as a versatile, multifunctional synthon, enabling the late-stage introduction of the α,α-difluoroacetamido moiety into complex molecular architectures via transition-metal catalysis and radical-mediated photoredox pathways[1].
Physicochemical and Structural Profiling
The unique reactivity of 2,2-difluoro-N-phenylacetamide derivatives stems from the strong electron-withdrawing nature of the geminal fluorine atoms. This inductive effect significantly lowers the pKa of the adjacent amide N-H, enhancing its capacity as a hydrogen bond donor, while the
Table 1: Comparative Physicochemical Properties [1][3]
| Property | 2,2-Difluoro-N-phenylacetamide (Core Scaffold) | 2-Bromo-2,2-difluoro-N-phenylacetamide (Active Synthon) |
| CAS Number | N/A (Scaffold representation) | 127427-45-6 |
| Molecular Formula | ||
| Molecular Weight | 171.14 g/mol | 250.04 g/mol |
| LogP (Calculated) | ~1.80 | 2.61 |
| Topological Polar Surface Area | 29.1 Ų | 29.1 Ų |
| H-Bond Donors / Acceptors | 1 / 1 | 1 / 1 |
| Physical State | Solid | Solid (mp: 138-139 °C) |
Mechanistic Pathways & Reactivity
Transition-Metal Catalyzed Cross-Coupling
The C-Br bond in 2-bromo-2,2-difluoro-N-phenylacetamide is highly activated, making it an ideal candidate for transition-metal-catalyzed cross-coupling. Copper-catalyzed arylation using aryl boronic acids is a premier method for constructing α-aryl-α,α-difluoroacetamides. The mechanism relies on the oxidative addition of the C-Br bond to a Cu(I) active species, followed by transmetalation with an activated boronic acid, and subsequent reductive elimination to form the new C-C bond[4].
Copper-catalyzed oxidative addition and arylation cycle.
Radical-Mediated Photoredox Functionalization
Beyond classical cross-coupling, the synthon is highly susceptible to Single Electron Transfer (SET). Under visible light irradiation, photocatalysts or Electron Donor-Acceptor (EDA) complexes (e.g., using DABCO) reduce the C-Br bond to generate an electrophilic difluoroalkyl radical (
Photoredox-mediated single electron transfer (SET) pathway.
Self-Validating Experimental Protocols
Protocol A: Copper-Catalyzed Direct Arylation[7]
Objective: Synthesize α-aryl-α,α-difluoroacetamides from 2-bromo-2,2-difluoro-N-phenylacetamide.
-
Preparation: In an argon-purged glovebox, charge a pressure tube with 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv), aryl boronic acid (1.3 equiv),
(10 mol%), KF (2.0 equiv), (1.0 equiv), and a suitable ligand (e.g., Calix[4]arene derivative, 20 mol%). -
Solvent Addition: Add hexafluoroisopropanol (HFIP) to achieve a concentration of 0.12 M. Seal the tube.
-
Reaction: Heat the mixture at 70 °C for 8 hours under vigorous stirring.
-
Workup: Quench with water, extract with EtOAc, dry over
, and purify via silica gel chromatography.
-
Causality & Design:
is strictly required; the hard ion coordinates with the highly electronegative fluorine atoms, stabilizing the intermediate and preventing unwanted C-F bond cleavage during the oxidative addition of the C-Br bond. KF acts as a base to form a reactive fluoroborate complex with the boronic acid, facilitating transmetalation[7]. -
Validation Checkpoint: Successful conversion is validated by TLC (disappearance of the starting material) and a distinct shift in the
NMR spectrum from the starting bromo-compound to the arylated product.
Protocol B: Photoredox-Catalyzed Alkene Functionalization[5]
Objective: Intermolecular difluoroalkylation of alkenes via EDA complexation.
-
Preparation: To a Schlenk tube, add 2-bromo-2,2-difluoro-N-phenylacetamide (1.0 equiv), the target alkene (2.0 equiv), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.1 to 1.0 equiv depending on catalytic turnover).
-
Solvent & Degassing: Dissolve in anhydrous N,N-dimethylformamide (DMF). Degas the mixture via three freeze-pump-thaw cycles.
-
Irradiation: Irradiate the mixture using 2 × 20 W blue LEDs (460−465 nm) at ambient temperature for 48 hours.
-
Causality & Design: DABCO functions as a catalytic electron donor, forming an active Electron Donor-Acceptor (EDA) complex with the bromodifluoroacetamide. DMF is selected because its high dielectric constant stabilizes the radical-ion pairs generated immediately following the SET event[5].
-
Validation Checkpoint: The reaction mixture will exhibit a characteristic color change indicative of EDA complex formation prior to irradiation. Post-reaction LC-MS should confirm the exact mass of the alkene-adduct.
Analytical Characterization Signatures
To verify the structural integrity of synthesized 2,2-difluoro-N-phenylacetamide derivatives, the following spectroscopic signatures are definitive:
-
NMR Spectroscopy: The gem-difluoro protons act as a highly sensitive probe. They typically resonate in the narrow, shielded region of -100.0 to -106.0 ppm [2]. Depending on the symmetry of the adjacent carbon, they will appear as a singlet or a characteristic AB doublet system (with a large
coupling constant of ~250-270 Hz)[8]. -
NMR Spectroscopy: The
carbon is highly diagnostic, appearing as a distinct triplet between 109.0 and 117.0 ppm due to one-bond carbon-fluorine coupling ( ). The adjacent amide carbonyl carbon also exhibits splitting ( )[8]. -
Infrared (IR) Spectroscopy: The compounds exhibit a strong amide C=O stretching frequency at ~1690-1700 cm⁻¹ and intense, broad C-F stretching bands in the fingerprint region around 1070-1095 cm⁻¹ [8].
References
-
Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules (MDPI). URL: [Link]
-
Photoactive Catalytic EDA Complex-Mediated Synthesis of Difluorinated Polycyclic Indolines. Organic Letters (ACS Publications). URL: [Link]
-
Iron-catalyzed fluoroalkylative alkylsulfonylation of alkenes via radical-anion relay. Nature Communications. URL: [Link]
-
Synthesis of 2-(2-acetamidophenyl)-2,2-difluoro-N-phenylacetamide and related compounds. Journal of the Brazilian Chemical Society (SciELO). URL: [Link]
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